Physicochemical Profiling of (6R)-6-(aminomethyl)piperidin-2-one: Molecular Weight and Aqueous Solubility Dynamics
Physicochemical Profiling of (6R)-6-(aminomethyl)piperidin-2-one: Molecular Weight and Aqueous Solubility Dynamics
Executive Summary
(6R)-6-(aminomethyl)piperidin-2-one is a highly versatile chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including beta-lactamase inhibitors and targeted covalent inhibitors. Understanding its physicochemical properties—specifically its molecular weight and aqueous solubility—is critical for optimizing downstream synthetic workflows and predicting its pharmacokinetic behavior in early drug discovery. This technical guide provides an in-depth mechanistic analysis and validated experimental protocols for profiling this compound.
Physicochemical Profiling & Structural Causality
The compound exists primarily in two forms: the free base and the hydrochloride (HCl) salt. The selection between these forms dictates the molecular weight and profoundly impacts the thermodynamic aqueous solubility.
Quantitative Data Summary
Table 1: Comparative Physicochemical Data for (6R)-6-(aminomethyl)piperidin-2-one
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1[1] | 2[2] |
| Molecular Formula | C6H12N2O | C6H13ClN2O |
| Molecular Weight | 128.17 g/mol [3] | 164.63 g/mol [2] |
| Aqueous Solubility | Soluble[4] | Highly Soluble (>50 mg/mL) |
| Solvent Compatibility | Water, Methanol[4] | Water, Aqueous Buffers |
Mechanistic Causality of Solubility
The free base of (6R)-6-(aminomethyl)piperidin-2-one exhibits favorable solubility in polar solvents such as water and methanol[4]. This is driven by two structural features:
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The Lactam Ring: Acts as both a hydrogen bond donor (via the N-H group) and a strong hydrogen bond acceptor (via the carbonyl oxygen), facilitating integration into the aqueous hydrogen-bonded network.
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The Primary Amine: The aliphatic -CH2NH2 group is highly basic. At physiological pH (7.4), this amine is predominantly protonated, generating an ionized species that maximizes ion-dipole interactions with water molecules.
While the free base has a lower molecular weight of 128.17 g/mol [3], converting it to the hydrochloride salt (164.63 g/mol )[2] drastically alters its solid-state thermodynamics. Salt formation introduces an ionic bond that lowers the crystal lattice energy barrier. When introduced to an aqueous medium, the hydration energy of the dissociated chloride and protonated amine ions easily overcomes the lattice energy, resulting in rapid and extensive dissolution.
Caption: Structural features dictating the physicochemical profile and solubility.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure the data generated is robust, reproducible, and free from common analytical artifacts.
Protocol 1: Molecular Weight & Purity Confirmation via LC-MS/MS
This protocol verifies the exact mass of the compound to differentiate between the free base and salt forms, while assessing chemical purity.
System Validation Step: Prior to sample analysis, run a blank (50:50 Water:Acetonitrile) to establish baseline noise, followed by a known standard (e.g., Caffeine, [M+H]+ 195.08) to validate the electrospray ionization (ESI) efficiency and mass analyzer calibration.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of (6R)-6-(aminomethyl)piperidin-2-one in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v).
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Causality: A 50:50 organic/aqueous split ensures complete solvation of both polar and slightly non-polar impurities.
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Acidification: Add 0.1% Formic Acid (FA) to the sample diluent and mobile phases.
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Causality: The primary amine is highly basic. The addition of FA forces the amine into its protonated state (-NH3+), which is strictly required for generating a strong[M+H]+ signal at m/z 129.1 in positive ESI mode.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintaining a flow rate of 0.4 mL/min. Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
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Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
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Data Analysis: Extract the chromatogram at m/z 129.1. The presence of a single dominant peak confirms both the molecular weight (128.1 Da for the free base core) and high purity. Note: The HCl salt will also yield an m/z of 129.1 because the chloride counter-ion dissociates in solution and is not detected in positive mode.
Protocol 2: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
Kinetic solubility assays often overestimate solubility due to supersaturation. This shake-flask protocol is designed to measure true thermodynamic solubility.
System Validation Step: Run two control compounds in parallel: Propranolol (highly soluble, >50 mg/mL) and Amiodarone (poorly soluble, <0.1 mg/mL). If the controls fall within their established literature ranges, the equilibration system is validated.
Step-by-Step Methodology:
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Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
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Causality: Testing at physiological pH is essential for predicting in vivo behavior, as the ionization state of the primary amine will dictate its solubility.
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Suspension Formation: Add 100 mg of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride to 1.0 mL of the PBS buffer in a sealed glass vial. The presence of undissolved solid is mandatory.
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Causality: Excess solid ensures the solution is fully saturated, which is the definition of thermodynamic equilibrium.
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Equilibration: Incubate the vial at 37°C on an orbital shaker at 300 rpm for exactly 24 hours.
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Causality: A 24-hour window allows sufficient time for the dissolution/precipitation dynamic to stabilize, eliminating kinetic supersaturation artifacts.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes.
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Causality: Ultracentrifugation is chosen over syringe filtration. Small, highly polar molecules can adsorb onto PTFE or Nylon filter membranes, which would artificially lower the quantified solubility. Centrifugation physically pellets the undissolved solid without introducing a binding surface.
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Quantification: Carefully aspirate the clear supernatant, dilute it 1:100 in mobile phase, and quantify the concentration using HPLC-UV (typically at 210 nm due to the lack of strong chromophores) against a pre-established calibration curve.
Caption: Thermodynamic aqueous solubility assay workflow for preclinical profiling.
Conclusion
The physicochemical profile of (6R)-6-(aminomethyl)piperidin-2-one is heavily influenced by its chiral lactam core and ionizable primary amine. With a molecular weight of 128.17 g/mol (free base)[3] and 164.63 g/mol (HCl salt)[2], the compound demonstrates excellent aqueous solubility[4]. By employing rigorous, self-validating protocols like LC-MS/MS and thermodynamic shake-flask assays, researchers can confidently integrate this building block into advanced drug discovery pipelines.
References
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Title: (6R)-6-(aminomethyl)piperidin-2-one hydrochloride | 2126143-91-5 Source: Molport URL: [Link]
